molecular formula C14H14ClN3O B2781016 3-Chloro-4-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyridine CAS No. 2380043-16-1

3-Chloro-4-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyridine

Cat. No.: B2781016
CAS No.: 2380043-16-1
M. Wt: 275.74
InChI Key: YNSFHESBVHRBDV-UHFFFAOYSA-N
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Description

3-Chloro-4-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a chloro group and an azetidine ring linked through a pyridin-3-yloxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyridine typically involves multiple steps:

    Formation of the pyridin-3-yloxy methyl intermediate: This step involves the reaction of pyridine-3-ol with a suitable methylating agent under basic conditions.

    Azetidine ring formation: The intermediate is then reacted with an azetidine precursor under conditions that promote ring closure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Chloro-4-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyridine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential biological activity.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyridine involves its interaction with specific molecular targets. The pyridine and azetidine rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole: This compound also contains a pyridine ring with a chloro substituent but differs in the presence of a thiadiazole ring instead of an azetidine ring.

    3-Chloro-4-(pyridin-3-yl)-1,2,5-oxadiazole: Similar to the thiadiazole derivative but with an oxadiazole ring.

Uniqueness

3-Chloro-4-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyridine is unique due to the presence of both a pyridine and an azetidine ring, which can confer distinct chemical and biological properties. Its specific substitution pattern and the presence of the pyridin-3-yloxy methyl group make it a versatile compound for various applications.

Properties

IUPAC Name

3-chloro-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O/c15-13-7-17-5-3-14(13)18-8-11(9-18)10-19-12-2-1-4-16-6-12/h1-7,11H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSFHESBVHRBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=C(C=NC=C2)Cl)COC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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